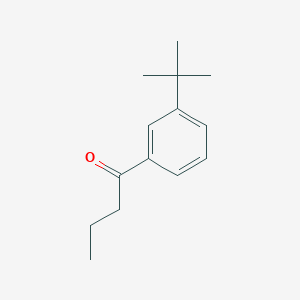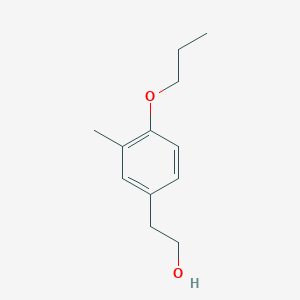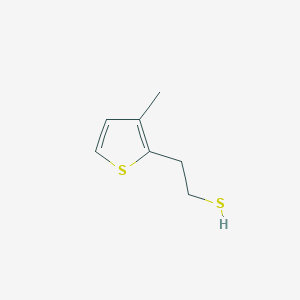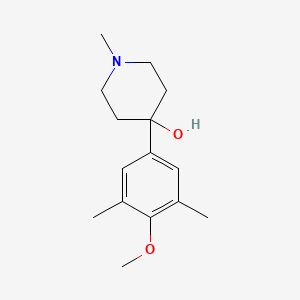
(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane is an organic compound with the molecular formula C13H9Cl2FS. This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzene and 1-chloro-4-methylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium in the presence of a base.
Industrial Production: On an industrial scale, the compound is produced using similar methods but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding hydrocarbons.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but often include substituted benzene derivatives and various sulfur-containing compounds.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, and signal transduction, making it a candidate for drug development.
Comparison with Similar Compounds
(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane can be compared with other similar compounds:
Similar Compounds: These include 1-chloro-4-fluorobenzene, 1-chloro-4-(trifluoromethyl)benzene, and 1-chloro-4-(methylsulfanyl)benzene.
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)methylsulfanyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNRCDSMYDSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990208.png)





![2-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7990250.png)


![2-[4-(Dimethylamino)phenyl]ethanethiol](/img/structure/B7990274.png)



